Structural Uniqueness and Molecular Weight
The target compound (CAS 893585-39-2) exhibits a molecular weight of 321.4 g/mol and a molecular formula of C21H20FNO, which is significantly higher than common fluorinated benzylamine analogs [1]. For instance, 4-fluorobenzylamine (CAS 140-75-0) has a molecular weight of 125.14 g/mol and a formula of C7H8FN, while bis(4-fluorobenzyl)amine (CAS 134227-41-1) has a molecular weight of 233.26 g/mol [2][3]. This substantial difference in molecular size and complexity is directly attributable to the presence of the 4-(benzyloxy)phenylmethyl group, which introduces additional aromatic rings and an ether linkage. This structural feature is critical for applications requiring specific lipophilicity or steric constraints that simpler analogs cannot provide [4].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | MW = 321.4 g/mol, C21H20FNO |
| Comparator Or Baseline | 4-Fluorobenzylamine (MW = 125.14 g/mol, C7H8FN); Bis(4-fluorobenzyl)amine (MW = 233.26 g/mol, C14H13F2N) |
| Quantified Difference | Target compound MW is ~2.6x higher than 4-fluorobenzylamine and ~1.4x higher than bis(4-fluorobenzyl)amine |
| Conditions | Standard molecular weight calculation |
Why This Matters
The larger molecular weight and distinct formula directly impact physicochemical properties such as lipophilicity (logP), which influences membrane permeability and bioavailability in drug discovery programs.
- [1] 001chemical.com. (n.d.). CAS No. 893585-39-2, 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-benzenemethanamine. Retrieved from www.001chemical.com View Source
- [2] PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from pubchem.ncbi.nlm.nih.gov View Source
- [3] Fisher Scientific. (n.d.). CAS RN 134227-41-1. Retrieved from www.fishersci.fr View Source
- [4] Kuujia.com. (n.d.). Cas no 893585-39-2 (Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-). Retrieved from www.kuujia.com View Source
